

Technical Guide: Spectroscopic Characterization and Validation of 2-Labeled Pyridine

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Compound of Interest

Compound Name: Pyridine-2-D1

CAS No.: 1807-97-2

Cat. No.: B167409

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Executive Summary

In modern drug discovery, the strategic incorporation of deuterium (D) or Carbon-13 (

C) at the 2-position of the pyridine ring is a critical tactic for modulating metabolic stability (via the Deuterium Kinetic Isotope Effect, DKIE) and elucidating metabolic pathways. The 2-position (ortho) is the primary site for nucleophilic attack and enzymatic oxidation by Cytochrome P450 (specifically CYP2E1 and CYP3A4).

This guide provides a rigorous technical framework for the spectroscopic validation of 2-labeled pyridine, focusing on 2-deuteropyridine (2-d

-pyridine) and 2-

C-pyridine. It moves beyond basic spectral data to address the causal changes in nuclear spin states, vibrational modes, and fragmentation logic required for high-fidelity structural confirmation.

The Isotopic Signature: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) offers the most definitive proof of labeling at the 2-position. The introduction of an isotope breaks the

symmetry of the pyridine ring, altering chemical shifts (

) and coupling patterns (

).

Proton (¹H) NMR Characteristics

In native pyridine, the H2/H6 protons are magnetically equivalent. In 2-d

-pyridine, this symmetry is destroyed.

Key Spectral Changes:

- Signal Loss: The integral of the downfield signal at 8.60 ppm (H2/H6) is reduced by exactly 50%.
- Multiplet Simplification: In native pyridine, H3 appears as a complex ddd (doublet of doublet of doublets) due to coupling with H2 (), H4 (), and H5 (). In 2-d -pyridine, the large vicinal coupling (~5.5 Hz) disappears, simplifying the H3 resonance.

Table 1: Comparative

¹H NMR Data (CDCl

, 400 MHz)

Position	Native Pyridine (ppm)	Multiplicity (Native)	2-d -Pyridine (ppm)	Multiplicity (Labeled)	Mechanistic Note
H2	8.60	(broad)	Silent	-	Replaced by Deuterium (spin)
H6	8.60	(broad)	8.60		Remains; integrates to 1H
H3	7.25		7.25		Loss of coupling
H4	7.64		7.64	(modified)	Long-range coupling to H2 lost
H5	7.25		7.25		Unaffected

*

= appears as doublet due to large

but contains fine structure.

Carbon-13 (¹³C) NMR & Isotope Shifts

The

¹³C spectrum provides the "gold standard" for confirming the label location due to the scalar coupling between Carbon and Deuterium (

).

- The Triplet Signal: The C2 carbon is directly bonded to Deuterium (

). This splits the C2 signal into a 1:1:1 triplet.

- Isotope Shift (

): The heavier mass of deuterium shortens the average C-D bond length (anharmonic vibration effect), increasing electron shielding. This results in an upfield shift (lower frequency).

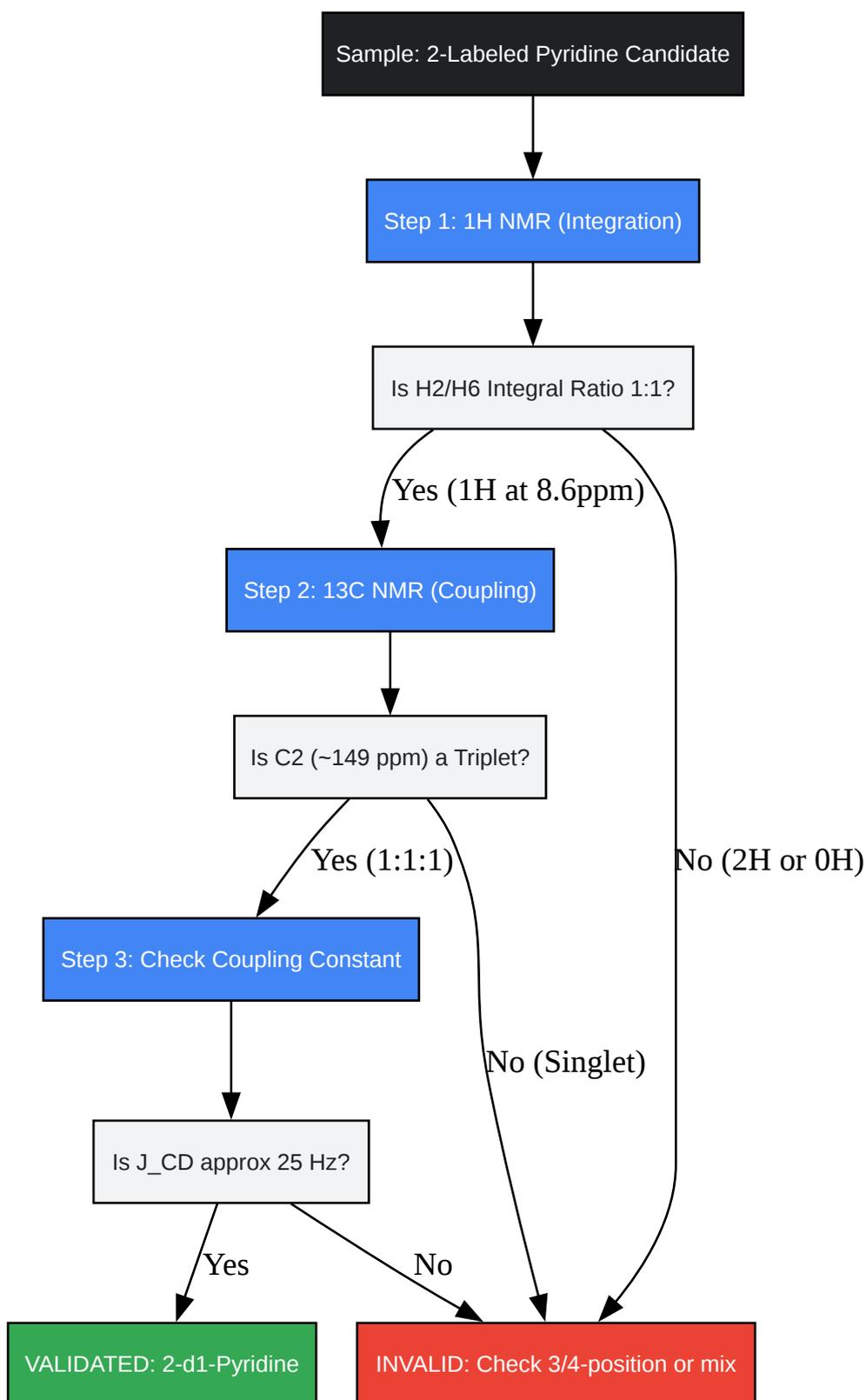
Table 2:

C NMR Characteristics

Parameter	Value / Observation	Causality
C2 Chemical Shift	~149.5 ppm (shifted upfield by ~0.4 ppm vs native)	Primary Isotope Effect: Increased shielding from shorter C-D bond.
Multiplicity	Triplet ()	Spin-Spin Coupling: rule. peaks.
Coupling Constant	Hz	Direct dipolar interaction between C and H nuclei.
Signal Intensity	Significantly Decreased	NOE Loss & Relaxation: Loss of H NOE enhancement and slower relaxation () of quaternary-like C-D carbon.

Visualization: NMR Assignment Logic

The following diagram outlines the decision logic for validating 2-substitution using NMR data.



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Caption: Logic flow for confirming site-specific deuteration at the 2-position using combined

H and

C NMR parameters.

Vibrational Spectroscopy (IR/Raman)[1][2]

Vibrational spectroscopy confirms the presence of the isotope through the Reduced Mass Effect (Hooke's Law). Replacing Hydrogen (

) with Deuterium (

) significantly lowers the vibrational frequency (

). Where

is the force constant and

is the reduced mass.[1]

The C-D Stretch

The most diagnostic band is the C-D stretching vibration.

- C-H Stretch (Native): 3000–3100 cm
- C-D Stretch (Labeled): 2250–2280 cm
 - Note: This region is typically silent in non-deuterated organic molecules (except for alkynes/nitriles), making it an excellent diagnostic window.

Ring Breathing Modes

Pyridine exhibits characteristic "ring breathing" modes (expansion/contraction of the ring) at ~990 cm

and ~1030 cm

.

- Effect of 2-D: The symmetry reduction () splits these degenerate modes.

- Shift: Expect the primary ring breathing mode to shift to ~960–970 cm

due to the increased mass at the 2-position.

Mass Spectrometry & Fragmentation

Mass spectrometry (EI/ESI) determines the isotopic enrichment and confirms the label is on the ring, not labile.

Molecular Ion

- Pyridine:

79 (

)

- 2-d

-Pyridine:

80 (

)

Fragmentation Logic (HCN Loss)

The primary fragmentation pathway for pyridine is the loss of Hydrogen Cyanide (HCN, 27 Da).

- Mechanism: The Nitrogen atom and the adjacent C2/C6 carbon are ejected.

- 2-d

-Pyridine Pathway:

- Since the label is at C2, the fragmentation can lose either HCN (from N-C6) or DCN (from N-C2).
- Loss of HCN (27 Da):

(

)

- Loss of DCN (28 Da):

(

)

- Observation: You will see a split in the fragment ions (

52 and 53), confirming the label is adjacent to the Nitrogen. If the label were at C4, only HCN loss (

) would be dominant.

Self-Validating Experimental Protocol

Objective: Determine Isotopic Purity (>98 atom % D) using qNMR (Quantitative NMR).

Reagents

- Analyte: 2-d
-pyridine (~10 mg).
- Internal Standard (IS): Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.
- Solvent: CDCl₃ (99.8% D) or DMSO-d₆.

Workflow

- Weighing: Accurately weigh analyte () and IS ()

) into the same vial. Precision:

mg.

- Acquisition:
 - Pulse angle: 90°.
 - Relaxation delay ():
(typically 30–60 seconds for quantitative accuracy).
 - Scans: 16–32.
- Processing: Phase and baseline correct manually.
- Integration:
 - Integrate IS signal (set to known proton count, e.g., 2H for Maleic Acid).
 - Integrate Pyridine H6 (should be 1.0H).
 - Integrate Pyridine H2 region (should be <0.02H).
- Calculation:

Applications in Drug Discovery: The DKIE

The primary motivation for 2-labeling is to exploit the Deuterium Kinetic Isotope Effect (DKIE) to improve metabolic stability.

Mechanism

Cytochrome P450 enzymes (oxidases) often attack the electron-deficient 2-position of pyridine rings to form 2-pyridone (via an intermediate).

- C-H Bond Cleavage: Rate constant

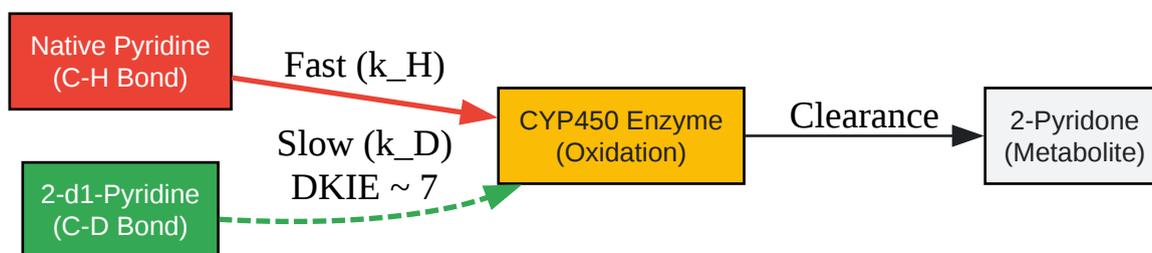
- C-D Bond Cleavage: Rate constant

- The Effect: Since the C-D bond is stronger (lower zero-point energy),

is typically 6–10 (primary isotope effect). This significantly slows down clearance, potentially increasing the drug's half-life (

).

Visualization: Metabolic Fate



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Caption: Comparison of metabolic oxidation rates. The C-D bond resists CYP450 attack, reducing the formation of the 2-pyridone metabolite.

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